molecular formula C10H11FN2O2 B1305797 1-(2-Fluoro-4-nitrophenyl)pyrrolidine CAS No. 385380-74-5

1-(2-Fluoro-4-nitrophenyl)pyrrolidine

Cat. No.: B1305797
CAS No.: 385380-74-5
M. Wt: 210.2 g/mol
InChI Key: SMKXLBISYVJESG-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11FN2O2. It is characterized by the presence of a pyrrolidine ring attached to a 2-fluoro-4-nitrophenyl group.

Scientific Research Applications

1-(2-Fluoro-4-nitrophenyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

Safety information suggests that 1-(2-Fluoro-4-nitrophenyl)pyrrolidine may be harmful by inhalation, in contact with skin, and if swallowed . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection, should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 2-fluoro-4-nitrobenzene with pyrrolidine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like potassium carbonate. The mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize yield and purity. The reaction conditions are carefully controlled to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine
  • 1-(2-Fluoro-4-nitrophenyl)azepane
  • 1-(3-Methyl-4-nitrophenyl)pyrrolidine

Uniqueness: 1-(2-Fluoro-4-nitrophenyl)pyrrolidine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a fluoro and nitro group. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-9-7-8(13(14)15)3-4-10(9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKXLBISYVJESG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20386772
Record name 1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

385380-74-5
Record name 1-(2-fluoro-4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20386772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyrrolidine (0.78 g, 11 mmol) in EtOAc (15 mL) and Et3N (1.52 g, 15 mmol) was added 1,2-difluoro-4-nitrobenzene (1.59 g, 10 mmol) in an ice bath. The mixture was stirred at rt overnight and filtered. The filter cake was washed with water and dried to give the title compound as a yellow solid (1.60 g, 76%).
Quantity
0.78 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
76%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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